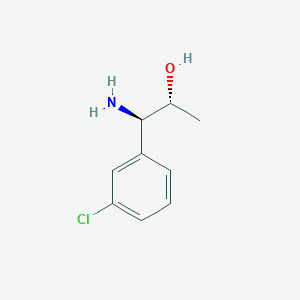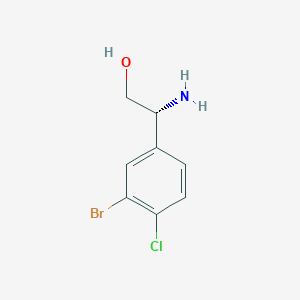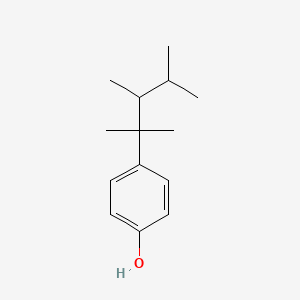
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol is a complex organic compound that belongs to the class of ortho esters. Ortho esters are characterized by having three alkoxy groups attached to a single carbon atom. This particular compound is notable for its unique structure, which includes a cyclic ester formation with a benzoic acid derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ortho esters, including orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol, can be achieved through several methods. One common method is the Pinner reaction, where nitriles react with alcohols in the presence of hydrogen chloride to form imido ester hydrochlorides. These intermediates then convert to ortho esters upon standing with excess alcohol .
Industrial Production Methods: Industrial production of ortho esters often involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide. This method is less common but effective for large-scale synthesis. The reaction conditions typically require anhydrous environments and nonpolar solvents to ensure high yields .
Analyse Chemischer Reaktionen
Types of Reactions: Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Ortho esters are readily hydrolyzed in mild aqueous acid to form esters and alcohols.
Oxidation and Reduction: These reactions typically involve transition metal catalysts and specific conditions to achieve desired products.
Substitution: Substitution reactions often occur under acidic or basic conditions, depending on the desired outcome.
Major Products: The major products formed from these reactions include esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol has several applications in scientific research:
Wirkmechanismus
The mechanism of action for orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves its interaction with molecular targets through its ester and benzoic acid functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to participate in neighboring group participation (NGP) effects, which can influence its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol can be compared to other ortho esters and benzoic acid derivatives:
Eigenschaften
CAS-Nummer |
70637-00-2 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
4-methyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H14O3/c1-11-7-13-12(14-8-11,15-9-11)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
AABIHIQZAWJEDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC12COC(OC1)(OC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)




![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)


![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)


![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)


